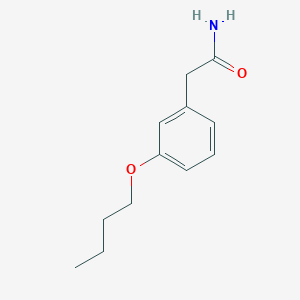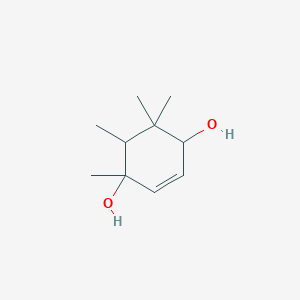
(3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenolic group substituted with tert-butyl groups and a pyridinyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with pyridin-2-ylmethanone under specific conditions. One common method includes refluxing the reactants in methanol with a catalytic amount of sulfuric acid for several hours, followed by cooling and purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactors and automated purification systems to enhance yield and purity.
化学反应分析
Types of Reactions
(3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group in the pyridinyl moiety can be reduced to alcohols.
Substitution: The tert-butyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group typically yields quinones, while reduction of the carbonyl group results in alcohols.
科学研究应用
(3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic group.
Medicine: Explored for its potential anti-inflammatory and antifungal activities.
作用机制
The mechanism of action of (3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone involves its interaction with various molecular targets. The phenolic group can donate hydrogen atoms, acting as an antioxidant, while the pyridinyl group can interact with specific enzymes and receptors, modulating their activity. These interactions can lead to anti-inflammatory and antifungal effects .
相似化合物的比较
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Shares the phenolic and tert-butyl groups but lacks the pyridinyl moiety.
3,5-Di-tert-butyl-4-hydroxyanisole: Similar phenolic structure with methoxy substitution instead of pyridinyl.
Uniqueness
(3,5-Di-tert-butyl-4-hydroxyphenyl)(pyridin-2-yl)methanone is unique due to the combination of its phenolic and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
87423-85-6 |
|---|---|
分子式 |
C20H25NO2 |
分子量 |
311.4 g/mol |
IUPAC 名称 |
(3,5-ditert-butyl-4-hydroxyphenyl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C20H25NO2/c1-19(2,3)14-11-13(12-15(18(14)23)20(4,5)6)17(22)16-9-7-8-10-21-16/h7-12,23H,1-6H3 |
InChI 键 |
BVKXEUOTRSDWLJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


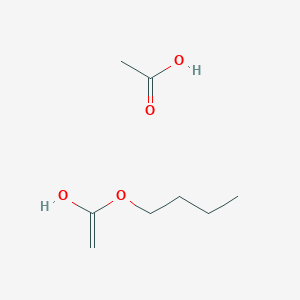
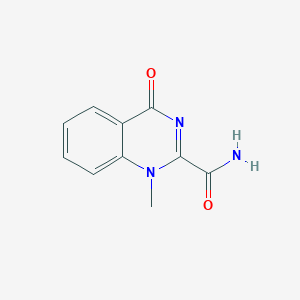


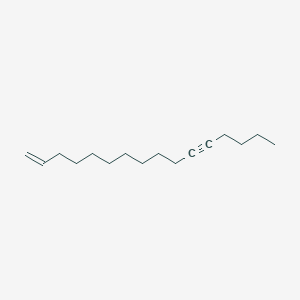
![N-[1-(2-Bromophenyl)ethyl]-2-chloro-N-(2,6-diethylphenyl)acetamide](/img/structure/B14399397.png)
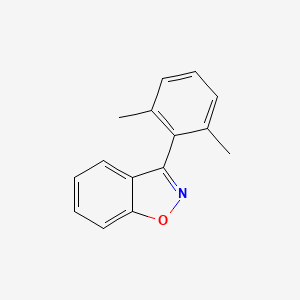
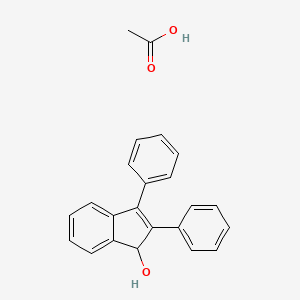
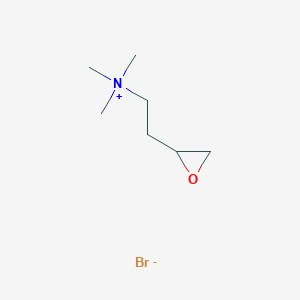
![Bis(acetyloxy)[bis(octadecanoyloxy)]stannane](/img/structure/B14399415.png)
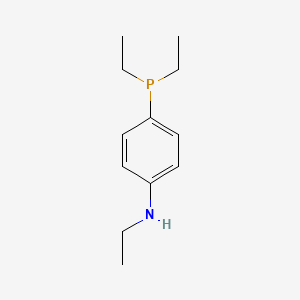
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
